N9-Methyl vs. N3-Methyl Regioisomer: Distinct GABAAR Subtype Selectivity Inferred from Scaffold SAR
In the 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold, substitution at the N9 position (the target compound) versus the N3 position (CAS 1546562-02-0) orients the pharmacophore differently relative to the spiro junction. The 2021 J. Med. Chem. SAR study demonstrated that N3-benzamide derivatives (e.g., compound 1e) achieve Ki = 180 nM at GABAAR and exhibit selectivity for extrasynaptic α4βδ over synaptic α1/α2 subtypes [1]. While direct Ki data for the N9-methyl-2,4-dione parent are not published, the study explicitly identifies the spirocyclic benzamide connected through the N3 position as essential for this selectivity profile, indicating that N9-substituted analogs (such as the target compound) would present a fundamentally different pharmacophoric geometry [1]. The N9-methyl compound is commonly used as an intermediate for further N3-functionalization.
| Evidence Dimension | GABAAR binding mode and subtype selectivity |
|---|---|
| Target Compound Data | N9-methyl substitution; no direct Ki reported; used as intermediate for GABAAR antagonist synthesis [1] |
| Comparator Or Baseline | N3-substituted analog (compound 1e): Ki = 180 nM at GABAAR; selective for α4βδ over α1/α2 [1] |
| Quantified Difference | Pharmacophoric geometry alteration (N9 vs. N3 connection); quantitative selectivity difference not determined for N9 parent |
| Conditions | Competitive binding assay in HEK293 cells expressing recombinant GABAAR subtypes [1] |
Why This Matters
Researchers sourcing this compound for GABAAR programs must verify whether N9-substitution retains or alters the α4βδ-selectivity profile established for N3-substituted analogs; the regioisomer cannot be assumed equivalent.
- [1] Bavo, F.; et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J. Med. Chem. 2021, 64 (24), 17795–17812. View Source
